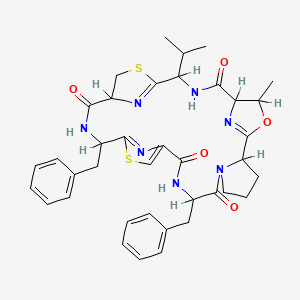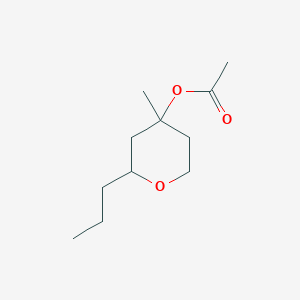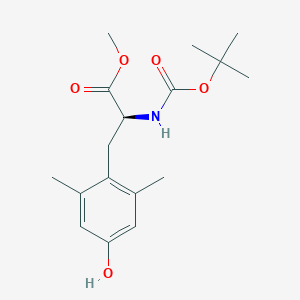![molecular formula C46H78O19 B1179719 (2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 136565-73-6](/img/structure/B1179719.png)
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds with multiple stereocenters, such as the one you mentioned, enantioselective synthesis is crucial. Techniques like asymmetric hydrogenation, chiral auxiliaries, and organocatalysis are commonly employed to achieve the desired stereochemistry (Miesen et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR and X-ray crystallography. These techniques allow for the determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties. For example, the use of NMR spectroscopy was instrumental in identifying the structure of various organic compounds (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The reactivity of a compound is significantly influenced by its molecular structure. For instance, the presence of multiple functional groups can lead to a variety of chemical reactions, such as cycloadditions, nucleophilic substitutions, and eliminations. Understanding these reactions is essential for synthesizing derivatives and exploring the compound's potential applications (Chang et al., 1994).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular makeup. These properties are critical for predicting the compound's behavior in different environments and for its formulation in various applications (Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability, are influenced by the compound's functional groups and overall structure. Studies on similar compounds can provide insights into potential reactivity patterns and stability concerns (Rodig et al., 2016).
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of cyclic compounds and the introduction of various functional groups. Studies such as the synthesis of sugar imine molecules showcase the intricate steps involved in constructing complex structures from simpler sugar units, highlighting the use of click chemistry and other synthetic strategies to achieve the desired molecular architecture (Majed Jari Mohammed et al., 2020).
Applications in Material Science and Biology
Complex molecules often find applications in material science and biology. For example, the study of sugar alcohols and their aqueous solutions reveals insights into the solubility and physicochemical properties of these compounds, which are essential for their use in pharmaceuticals and as food additives (Chunying Zhu et al., 2010). Such research underscores the importance of understanding the molecular structure and behavior in different solvents.
Drug Development and Therapeutic Applications
In the realm of drug development and therapeutic applications, the synthesis of novel molecules can lead to the discovery of new drugs and treatment modalities. The exploration of polyketides from endophytic fungi, for instance, demonstrates the potential of naturally derived compounds to inhibit cancer cell growth, underscoring the therapeutic applications of complex organic molecules (Lin Yuan et al., 2009).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASUPFDHLZNSK-FCDYBKDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71307556 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H,4H-Azireno[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1179645.png)

